molecular formula C10H6ClF3O2 B1427267 3-Chloro-4-(trifluoromethyl)cinnamic acid CAS No. 1092460-80-4

3-Chloro-4-(trifluoromethyl)cinnamic acid

Cat. No. B1427267
M. Wt: 250.6 g/mol
InChI Key: JERIPOGIKJJMJU-DUXPYHPUSA-N
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Description

3-Chloro-4-(trifluoromethyl)cinnamic acid is a chemical compound that is functionally related to trans-cinnamic acid . It has a trifluoromethyl substituent at the para-position .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(trifluoromethyl)cinnamic acid is characterized by the presence of a trifluoromethyl group at the para-position of the cinnamic acid molecule . The InChI code for this compound is 1S/C10H6ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-4-(trifluoromethyl)cinnamic acid is 250.6 . It is a solid at ambient temperature .

Scientific Research Applications

Structural Diversity and Solid Solutions

Researchers have explored the formation and structural properties of solid solutions containing 3-Chloro-4-(trifluoromethyl)cinnamic acid, highlighting its role in developing materials with varied structural characteristics. The study demonstrates the compound's utility in crystal growth and design, revealing two distinct structures in solid solutions that contribute to our understanding of material properties at the molecular level (Khoj, Harris, Hughes, & Kariuki, 2017).

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of a variety of structurally diverse molecules, including oxadiazoles, thiadiazoles, and triazoles, which are of interest in synthetic chemistry and potential pharmaceutical applications. This versatility underscores its importance in the development of novel compounds with potential bioactivity (Sharba, Al-Bayati, Aouad, & Rezki, 2005).

Anticancer Potential

The compound's derivatives have been investigated for their anticancer properties. The chemical structure of cinnamic acid allows for various modifications, leading to the synthesis of derivatives with significant anticancer potentials. These findings suggest the compound's applicability in medicinal research, particularly in the development of new antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Antimicrobial Applications

A series of anilides derived from 3-(trifluoromethyl)cinnamic acid were synthesized and tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). These compounds exhibited significant antimicrobial activities, highlighting the potential of 3-Chloro-4-(trifluoromethyl)cinnamic acid derivatives in treating resistant bacterial infections and contributing to the development of new antimicrobial agents (Strharsky et al., 2022).

Materials Science and Phase Transitions

The compound also plays a crucial role in materials science, particularly in understanding phase transitions in solid solutions. Research on its polymorphic phase transformations provides valuable insights into the thermal behavior of materials, which is essential for the development of new materials with specific thermal properties (Khoj, Harris, Hughes, & Kariuki, 2018).

Safety And Hazards

The safety data sheet for a similar compound, trans-Cinnamic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Chloro-4-(trifluoromethyl)cinnamic acid are not mentioned in the search results, it’s worth noting that trifluoromethyl-containing compounds are becoming increasingly important in various fields, including the agrochemical, pharmaceutical, and functional materials fields .

properties

IUPAC Name

(E)-3-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERIPOGIKJJMJU-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethyl)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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